1-Bromo-2-chloro-1,1,2-trifluoro-3-octene
Overview
Description
“1-Bromo-2-chloro-1,1,2-trifluoro-3-octene” is a halogenated hydrocarbon. It contains bromine, chlorine, and fluorine atoms attached to an octene (an eight-carbon chain with a double bond). The presence of multiple halogens and a double bond suggests that it could participate in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve halogenation reactions, where bromine, chlorine, and fluorine atoms are introduced into an organic molecule . The exact method would depend on the starting materials and the specific conditions required to selectively introduce the different halogens .Molecular Structure Analysis
The molecule’s structure would be determined by the positions of the halogens and the double bond within the octene chain. The presence of halogens, which are highly electronegative, would significantly influence the molecule’s polarity and potentially its reactivity .Chemical Reactions Analysis
As a halogenated alkene, “1-Bromo-2-chloro-1,1,2-trifluoro-3-octene” could undergo various reactions. These might include addition reactions at the double bond, substitution reactions involving the halogens, and potentially elimination reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Bromo-2-chloro-1,1,2-trifluoro-3-octene” would be influenced by its structure. The presence of halogens would likely make the compound relatively dense and possibly quite volatile. The compound’s reactivity would be influenced by the positions of the halogens and the double bond .Scientific Research Applications
Ion Chemistry in Air Plasma
The ion chemistry of halothane, a compound with bromo, chloro, and trifluoro substituents, in air plasma was investigated using atmospheric pressure chemical ionization mass spectrometry (APCI-MS), revealing insights into its ionized forms and reaction mechanisms in the presence of air plasma (Marotta et al., 2005).
Electrophilic Fluorination
A study on SelectfluorTM F-TEDA-BF4, a reagent used for electrophilic fluorination, discusses its utility as a mediator or catalyst in various organic synthesis reactions, highlighting the broader applicability of fluorine-rich compounds in synthetic chemistry (Stavber, 2011).
Polymerization of Bicyclic Acetals
Research on the polymerization of bicyclic acetals, including halogenated intermediates, underlines the potential for creating polymers through cationic polymerization processes, indicating applications in materials science (Okada et al., 1982).
Halogenation Reactions
Investigations into the reagent-modulated site selectivities for the metalation of halobenzotrifluorides provide insight into the regioselectivity and reactivity of halogenated compounds, which could be relevant for designing reactions involving 1-Bromo-2-chloro-1,1,2-trifluoro-3-octene (Mongin et al., 1996).
Building Blocks for Fluorine Compounds
The use of 1-bromo-1-chloro-2,2,2-trifluoroethane (halothane) as a building block for various fluorine-containing compounds through organometallic and free radical reactions suggests a similar potential for 1-Bromo-2-chloro-1,1,2-trifluoro-3-octene in synthesizing fluorinated organic molecules (Dmowski, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-1-bromo-2-chloro-1,1,2-trifluorooct-3-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrClF3/c1-2-3-4-5-6-7(10,11)8(9,12)13/h5-6H,2-4H2,1H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFAGZRUEZHODB-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC(C(F)(F)Br)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/C(C(F)(F)Br)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-chloro-1,1,2-trifluoro-3-octene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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